1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

purity procurement medicinal chemistry

Address reproducibility challenges in kinase inhibitor and GPCR modulator synthesis. This free acid enables direct one-step amide coupling, reducing steps and side reactions. - Purity ≥98% (HPLC) minimizes byproducts in focused library construction. - Solid form with defined melting range simplifies recrystallization and scale-up. - Stable at ambient temperature; quantifiably convertible to HCl salt for improved aqueous solubility.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 193538-28-2
Cat. No. B065591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid
CAS193538-28-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1C(=O)[O-])CC2=CC=CC=N2
InChIInChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16)
InChIKeyJFEQWWLLXPMZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS 193538-28-2) – Procurement‑Grade Overview


1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS 193538‑28‑2) is a heterobifunctional building block containing a piperidine core, a C4‑carboxylic acid handle, and an N‑(2‑pyridyl)methyl substituent . With a molecular formula of C₁₂H₁₆N₂O₂ and an average mass of 220.27 Da, this free acid exists as a solid at ambient temperature and is supplied by multiple vendors as a research chemical . Its dual nitrogenous heterocycles (pyridine and piperidine) place it among the most frequently employed structural motifs in medicinal chemistry, particularly for constructing amide‑linked libraries and kinase‑targeted probes [1].

Why 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Cannot Be Swapped for a Generic Piperidine Analog


The precise substitution pattern on the piperidine ring directly dictates reactivity, solubility, and downstream compatibility. Replacing the N‑(2‑pyridyl)methyl group with a different N‑alkyl or N‑aryl moiety, or swapping the C4‑carboxylic acid for an ester or an amine, alters the molecule's pKₐ, hydrogen‑bonding capacity, and steric environment [1]. Even within the pyridinylmethyl family, the 2‑pyridyl regioisomer exhibits a distinct chelation geometry and electronic profile compared to 3‑ or 4‑pyridyl analogs, which can lead to different binding affinities and pharmacokinetic profiles in the final drug candidate [2]. Consequently, generic substitution risks irreproducible synthesis, altered biological activity, and failed scale‑up.

Head‑to‑Head Comparator Data for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid (CAS 193538‑28‑2)


Purity Grade Advantage: 98% (Sigma‑Aldrich) vs. 95% (Alternative Vendors)

Sigma‑Aldrich lists the free acid at 98% purity (solid form), whereas Aladdin and AKSci specify ≥95% and 95% respectively . This 3‑5 percentage point difference reduces the burden of recrystallization or chromatographic purification, directly impacting yield and reproducibility in multi‑step syntheses.

purity procurement medicinal chemistry

Physical Form and Solubility: Free Acid Solid vs. Hydrochloride Salt

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is supplied as a solid (free acid) with a molecular weight of 220.27 Da and is sparingly soluble in water . Its hydrochloride salt (CAS 1052538‑53‑0) is a water‑soluble crystalline powder with a molecular weight of 256.73 Da . The free acid's lower aqueous solubility can be advantageous for organic‑phase reactions, while the salt is preferred for aqueous formulations.

solubility salt form pre‑formulation

Synthetic Utility: Direct Amide Coupling vs. Ester Hydrolysis

The free carboxylic acid allows direct amide bond formation using standard coupling reagents (e.g., HATU, EDCI). In contrast, the ethyl ester analog (CAS 138030‑53‑2) requires an additional hydrolysis step to liberate the free acid, adding one synthetic operation and potentially reducing overall yield [1]. This step economy is critical in parallel library synthesis and large‑scale medicinal chemistry campaigns.

amide coupling synthetic efficiency building block

Vendor Availability and Lead Time Comparison

Sigma‑Aldrich ships the compound at room temperature with standard availability, while Aladdin quotes an 8–12 week lead time for 1 g, 5 g, and 25 g quantities . AKSci offers the product from US stock with immediate shipping . These differences directly impact project timelines.

supply chain lead time procurement

High‑Value Application Scenarios for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid (CAS 193538‑28‑2)


Medicinal Chemistry – Amide Library Synthesis

The free carboxylic acid enables direct, one‑step amide coupling with a wide range of amines, accelerating the construction of focused libraries for kinase inhibitors, GPCR modulators, and CNS‑active compounds [1]. The 98% purity grade minimizes side reactions and simplifies purification .

Process Chemistry – Crystallization‑Prone Solid for Scale‑Up

As a solid with a defined melting range, the compound is amenable to recrystallization and isolation, a prerequisite for kilogram‑scale manufacturing [1]. Its stability at room temperature further simplifies storage and handling in pilot‑plant settings .

Pre‑Formulation – Salt Selection Studies

The free acid can be quantitatively converted to the hydrochloride salt to enhance aqueous solubility for in vivo pharmacology or formulation development [1]. This flexibility allows researchers to tune physicochemical properties without altering the core scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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